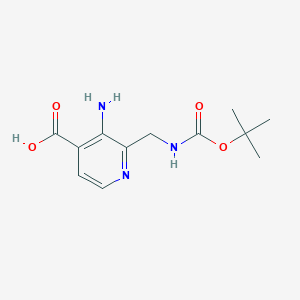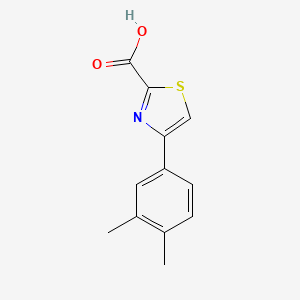
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is an organic compound characterized by a thiazole ring substituted with a 3,4-dimethylphenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid typically involves the condensation of 3,4-dimethylphenylamine with α-bromoacetyl chloride to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, resulting in the formation of thiazolidine derivatives or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: Formation of thiazolidine derivatives or 4-(3,4-dimethylphenyl)thiazole-2-methanol.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
科学的研究の応用
4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in its binding affinity and specificity.
類似化合物との比較
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-carboxamide
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-thiol
- 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-amine
Uniqueness: 4-(3,4-Dimethyl-phenyl)-thiazole-2-carboxylic acid is unique due to the presence of both the thiazole ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. The dimethyl substitution on the phenyl ring further enhances its properties, making it a valuable compound for various applications.
特性
CAS番号 |
886367-08-4 |
|---|---|
分子式 |
C12H11NO2S |
分子量 |
233.29 g/mol |
IUPAC名 |
4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-3-4-9(5-8(7)2)10-6-16-11(13-10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChIキー |
NITKFQIBDJIWCO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
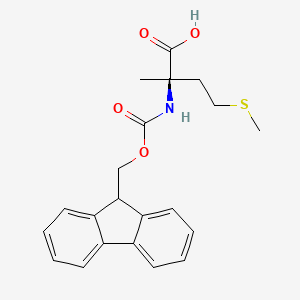


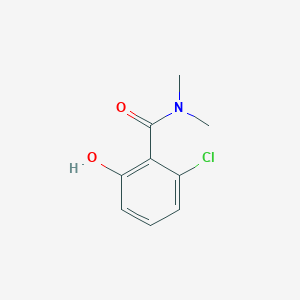

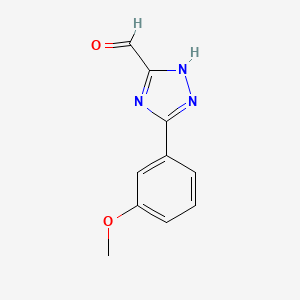

![14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
![[2-(1,1-Difluoroethyl)-4-fluorophenyl]boronic acid](/img/structure/B14853318.png)
